molecular formula C25H20N4O2 B607376 ETC-206 CAS No. 1464151-33-4

ETC-206

Número de catálogo: B607376
Número CAS: 1464151-33-4
Peso molecular: 408.5 g/mol
Clave InChI: FWRFPHJSGLYXTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de ETC-206 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada es propietaria y no se revela completamente en la literatura pública. Generalmente involucra el uso de solventes orgánicos, catalizadores y entornos de reacción controlados para lograr alta pureza y rendimiento .

Métodos de Producción Industrial: La producción industrial de this compound probablemente implicaría síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar la consistencia y la eficiencia. Esto incluye el uso de reactores automatizados, sistemas de purificación y medidas estrictas de control de calidad para producir el compuesto a escala comercial .

Análisis De Reacciones Químicas

Tipos de Reacciones: ETC-206 principalmente experimenta reacciones de sustitución, particularmente en presencia de nucleófilos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de this compound, mientras que las reacciones de oxidación y reducción pueden modificar grupos funcionales específicos dentro de la molécula .

Aplicaciones Científicas De Investigación

Pharmacological Properties

ETC-206 exhibits potent inhibitory activity against MNK1 and MNK2, with half-maximal inhibitory concentration (IC50) values of 64 nM and 86 nM, respectively . The compound's selectivity was confirmed through assays involving 414 recombinant human kinases, where only 38 kinases were inhibited by more than 50% at a concentration of 10 µM .

Key Features:

  • Selectivity: Highly selective for MNK1/2.
  • Safety Profile: Demonstrated safety and tolerability in clinical trials without significant adverse events .
  • Pharmacokinetics: Favorable pharmacokinetic parameters have been established, supporting its potential for clinical use .

Clinical Applications

This compound is currently being investigated in various clinical settings:

  • Metastatic Colorectal Cancer: A Phase 2 trial is ongoing to evaluate this compound in combination with pembrolizumab or irinotecan (NCT05462236) .
  • Chronic Myeloid Leukemia (CML): Preclinical studies have shown that this compound can induce tumor regression when combined with dasatinib in murine models of blast crisis CML .
  • Non-Small Cell Lung Cancer (NSCLC): There are indications that this compound may enhance progression-free survival when combined with PD-1/PD-L1 inhibitors .

Case Study 1: Efficacy in Preclinical Models

In a study involving K562-eIF4E cell lines and primary human peripheral blood mononuclear cells (PBMCs), this compound demonstrated a concentration-dependent inhibition of phosphorylated eIF4E levels, a crucial biomarker for target engagement. The IC50 for p-eIF4E was determined to be approximately 0.8 µM in K562 cells and about 1.7 µM in PBMCs . This study underscores the compound's potential as an effective therapeutic agent targeting cancer cell growth mechanisms.

Case Study 2: Weight Management in Animal Models

Another preclinical investigation assessed the effects of this compound on weight gain induced by a high-fat diet (HFD) in mice. The study revealed that administration of this compound at a dose of 100 mg/kg daily prevented HFD-induced weight gain, indicating its potential role in metabolic regulation as well as cancer therapy .

Data Tables

Property Value
IC50 for MNK164 nM
IC50 for MNK286 nM
Safety ProfileWell tolerated
Ongoing TrialsMetastatic colorectal cancer (NCT05462236)
Study Subject Findings
K562-eIF4E Cell LinesIC50 for p-eIF4E: 0.8 µM
Mouse ModelsPrevented weight gain

Comparación Con Compuestos Similares

Uniqueness of this compound: this compound is unique in its balanced inhibitory effects on both MNK1 and MNK2, making it a valuable tool for studying the combined roles of these kinases in cellular processes. Its selectivity and potency also make it a promising candidate for further development as a therapeutic agent .

Actividad Biológica

ETC-206 is a small molecule developed as a targeted therapy for cancer, specifically designed to inhibit the activity of Mnk1 and Mnk2 kinases. These kinases play a crucial role in the regulation of eIF4E, a protein involved in the translation of oncogenic mRNAs, thus influencing cancer cell proliferation and survival. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy in various models, and safety profile based on recent studies.

This compound selectively inhibits Mnk1 and Mnk2 kinases with half-maximal inhibitory concentrations (IC50) of 64 nM and 86 nM, respectively . The inhibition of these kinases leads to decreased phosphorylation of eIF4E, which is critical for the translation of proteins that promote tumor growth. The compound has been shown to reduce levels of pro-inflammatory cytokines and growth factors both in vitro and in vivo, indicating its potential for modulating the tumor microenvironment .

In Vitro Studies

In preclinical studies, this compound demonstrated anti-proliferative effects across various cancer cell lines. A CellTiterGlo assay revealed that the IC50 values for most tumor cell lines fell within the range of 10-45 µM, with only five cell lines exhibiting inhibition below 10 µM . The compound was particularly effective in K562-eIF4E cells, where it achieved over 90% inhibition of phosphorylated eIF4E at concentrations as low as 50 μM .

Table 1: Summary of In Vitro Efficacy

Cell LineIC50 (µM)
K562-eIF4E0.8
Primary PBMCs1.7
Various Tumor Lines10-45

In Vivo Studies

This compound has also been evaluated in animal models. In a study involving dogs, the compound was administered at varying doses (3, 10, and 30 mg/kg/day). At the highest dose, cardiovascular parameters were affected; however, no significant adverse effects were observed at lower doses during a four-week study . Liver enzyme levels increased at medium to high doses but returned to baseline following drug discontinuation, suggesting a reversible effect on liver function .

Clinical Trials

This compound advanced to first-in-human trials in December 2016. Initial results indicated that it was well tolerated among patients with various solid and liquid tumors . The drug's selective targeting mechanism minimizes damage to normal cells compared to traditional chemotherapies, which often affect both cancerous and healthy tissues.

Safety Profile

The safety profile of this compound has been assessed through multiple studies. While some transient increases in liver enzymes were noted, overall tolerability was favorable. No severe adverse effects were reported in early clinical trials, reinforcing its potential as a viable therapeutic option for cancer patients .

Table 2: Summary of Safety Findings

ParameterObservation
Liver EnzymesIncreased at higher doses
Cardiovascular EffectsNotable at 30 mg/kg/day
Overall TolerabilityFavorable

Propiedades

IUPAC Name

4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-a]pyridin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c26-15-18-1-3-20(4-2-18)23-16-27-24-10-9-22(17-29(23)24)19-5-7-21(8-6-19)25(30)28-11-13-31-14-12-28/h1-10,16-17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRFPHJSGLYXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C3=CN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464151-33-4
Record name ETC-206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1464151334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinodasertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MND3WX2R7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.